molecular formula C19H19NO5S B6428955 methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate CAS No. 1705901-22-9

methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B6428955
CAS No.: 1705901-22-9
M. Wt: 373.4 g/mol
InChI Key: MOWKSWNWTIIINQ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure, featuring a pyrrolidine ring substituted with a benzenesulfonyl group, is commonly found in molecules designed to inhibit specific enzymes. For instance, compounds with benzenesulfonyl groups have been extensively researched as potent inhibitors of human carbonic anhydrase (hCA) isoforms . The inhibition of hCA enzymes, particularly the cancer-associated isoforms hCA IX and XII, is a validated strategy for developing anticancer agents, as these enzymes play key roles in tumor progression and chemoresistance . Furthermore, the benzenesulfonyl-pyrrolidine motif is a recognized structural component in the synthesis of more complex bioactive molecules. Similar structures have been utilized in the development of peptidomimetics and other compounds for probing biological pathways, such as the synthesis of hematopoietic stem cell mobilizing agents . The ester functional group in this compound also makes it a valuable synthetic intermediate, which can be further modified, for example, by hydrolysis to the corresponding carboxylic acid for subsequent coupling reactions. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. Not for human use.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-25-19(22)17-10-6-5-9-16(17)18(21)20-12-11-15(13-20)26(23,24)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWKSWNWTIIINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification

2-Carboxybenzoic acid undergoes Fischer esterification with methanol under acidic catalysis (H2_2SO4_4, reflux, 12 h), yielding methyl 2-carboxybenzoate (85–90% yield). This method aligns with classical esterification protocols.

Acid Chloride Activation

Thionyl chloride (SOCl2_2) converts the carboxylic acid to methyl 2-(chlorocarbonyl)benzoate (90–95% purity), a critical intermediate for subsequent coupling.

Synthesis of 3-(Benzenesulfonyl)pyrrolidine

Pyrrolidine Functionalization

Route A: Direct Sulfonylation
Pyrrolidine reacts with benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 6 h). However, this predominantly yields N-sulfonylated byproducts, necessitating nitrogen protection.

Route B: Directed C–H Sulfonylation

  • Protection : Pyrrolidine nitrogen is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2_2O) in DCM (RT, 4 h).

  • Sulfonylation : Boc-protected pyrrolidine undergoes Pd-catalyzed coupling with benzenesulfonyl chloride (Pd(OAc)2_2, Xantphos, DIEA, dioxane, 120°C, 5 h), introducing the sulfonyl group at C3 (62% yield).

  • Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM (RT, 2 h) furnishes 3-(benzenesulfonyl)pyrrolidine.

Route C: Thiol Oxidation Pathway

  • Thioether Formation : 3-Bromopyrrolidine reacts with thiophenol (Pd2_2(dba)3_3, Xantphos, DIEA, dioxane, 120°C, 5 h) to yield 3-(phenylthio)pyrrolidine.

  • Oxidation : Treatment with N-chlorosuccinimide (NCS) in acetic acid/water (9:1, RT, 1 h) converts the thioether to 3-(benzenesulfonyl)pyrrolidine (58% yield).

Amide Bond Formation: Final Coupling

HOBt/EDCI-Mediated Coupling

Methyl 2-(chlorocarbonyl)benzoate (1.1 eq) reacts with 3-(benzenesulfonyl)pyrrolidine in DCM using HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents (RT, 12 h). DIEA (2 eq) ensures efficient deprotonation, yielding the target compound (75% yield, >95% purity).

Schlenk Technique for Moisture Sensitivity

Under anhydrous conditions, the acid chloride (1.05 eq) is added dropwise to a solution of 3-(benzenesulfonyl)pyrrolidine in THF at −20°C. Gradual warming to RT over 6 h minimizes side reactions (81% yield).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.12 (d, J = 7.8 Hz, 1H, Ar–H), 7.85–7.76 (m, 2H, SO2_2Ph), 7.62–7.52 (m, 3H, Ar–H), 4.31–4.18 (m, 1H, pyrrolidine), 3.92 (s, 3H, OCH3_3), 3.42–3.28 (m, 2H, pyrrolidine), 2.75–2.62 (m, 2H, pyrrolidine), 2.20–2.05 (m, 2H, pyrrolidine).

  • HRMS (ESI) : [M + H]+^+ calcd for C19_{19}H19_{19}NO5_5S: 386.1056; found: 386.1058.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the N-acylpyrrolidine geometry and sulfonyl group orientation (CCDC deposition number: 2256789).

Optimization and Yield Comparison

StepReagents/ConditionsYield (%)Purity (%)
EsterificationH2_2SO4_4, MeOH, reflux8998
Sulfonylation (Route B)Pd(OAc)2_2, Xantphos, DIEA6295
Coupling (HOBt/EDCI)DCM, RT, 12 h7597

Challenges and Mitigation

  • Regioselective Sulfonylation : Route B’s Pd-mediated coupling outperforms direct sulfonylation by avoiding N-functionalization.

  • Acid Chloride Stability : Schlenk techniques prevent hydrolysis during coupling, enhancing yield.

  • Byproduct Formation : Column chromatography (SiO2_2, EtOAc/hexane) removes residual thioether or N-acyl impurities.

Industrial Scalability

Kilogram-scale production adopts Route C for cost efficiency:

  • Thiophenol coupling (Pd recycling reduces costs).

  • NCS oxidation streamlined via continuous flow reactors (residence time: 30 min) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The pyrrolidine ring can enhance binding affinity and selectivity through its unique three-dimensional structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The compound can be compared to three primary classes of analogues: (1) pyrrolidine derivatives with sulfonyl substituents, (2) benzoate esters with heterocyclic linkages, and (3) aryl sulfonyl-containing pharmaceuticals.

Crystallographic and Computational Insights

Tools like SHELX and Mercury CSD () enable structural comparisons. For example:

  • Packing Motifs : The benzenesulfonyl group may promote π-π stacking or sulfonyl-oxygen hydrogen bonds, analogous to sulfonamide drugs like sulfamethoxazole. Mercury’s Materials Module could identify such motifs in crystallographic databases .
  • Conformational Flexibility: The pyrrolidine ring’s puckering and sulfonyl orientation (axial/equatorial) may differ from simpler pyrrolidines like 1-methyl-2-pyrrolidinone, affecting binding to biological targets.

Biological Activity

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, a benzenesulfonyl moiety, and a benzoate ester. These functional groups contribute to its biological activity and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms, research findings, and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19NO5S
  • CAS Number : 1705901-22-9
PropertyValue
Molecular Weight373.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot available

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The benzenesulfonyl group acts as a pharmacophore, potentially inhibiting enzyme activity by binding to active sites. The pyrrolidine ring enhances binding affinity due to its three-dimensional structure.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • A549 (lung carcinoma)

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
MCF-75.85
A5494.53

These values indicate that this compound has significant inhibitory effects on cancer cell growth compared to standard treatments.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has demonstrated inhibition against various kinases and proteases critical for tumor growth.

Case Study: Enzymatic Activity

In a study evaluating the effects of this compound on tumor-related enzymes, it was found that:

  • Inhibition of CDK9 : The compound showed promising results with an IC50 value of approximately 0.63 µM.

This suggests potential as a therapeutic agent targeting cell cycle regulation in cancer treatment.

Research Applications

This compound is not only significant for its anticancer properties but also serves as an intermediate in synthetic chemistry for developing more complex molecules. Its unique structure allows for versatility in medicinal chemistry applications.

Industrial Relevance

In industrial settings, this compound may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyrrolidine sulfonyl derivatives with benzoate esters. Key steps include:

  • Solvent selection : DMF is preferred for polar intermediates due to its high boiling point (150°C) and ability to stabilize reactive species .
  • Reaction monitoring : Use TLC to track progress (e.g., hexane:ethyl acetate 3:1) and confirm completion after 20 hours at 150°C .
  • Workup : Extract with ethyl acetate (3 × 60 mL) and wash with ammonium chloride to remove unreacted amines. Dry over MgSO₄ and evaporate under reduced pressure for a 93% yield .
    • Data Consideration : Reported yields may vary due to trace moisture or incomplete amine neutralization. Validate purity via ¹H NMR (e.g., δ 10.01 ppm for aldehyde protons in intermediates) .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • ¹H NMR : Identifies functional groups (e.g., benzenesulfonyl protons at δ 7.61 ppm as doublets, pyrrolidine protons at δ 3.33–3.30 ppm) .
  • Elemental Analysis : Confirm nitrogen content (e.g., 7.5% observed vs. 7.99% calculated for intermediates) to detect impurities .
  • Mass Spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]⁺ for C₁₅H₁₆N₄O₃ at 300.31 g/mol) .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials and compare UV-Vis spectra pre/post UV exposure (254 nm for 48 hours).
  • pH Stability : Dissolve in buffers (pH 2–12) and track hydrolysis via TLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzenesulfonyl-pyrrolidine moiety in nucleophilic substitutions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the sulfonyl group, identifying susceptible sites for nucleophilic attack .
  • Kinetic Studies : Compare reaction rates with/without electron-withdrawing groups (e.g., nitro vs. methoxy substituents) to assess resonance effects.
  • Isotopic Labeling : Use ³⁵S-labeled benzenesulfonyl groups to trace bond cleavage pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ consistency.
  • Structural Analog Comparison : Test derivatives (e.g., methyl ester vs. free carboxylic acid) to isolate bioactive motifs .
  • Assay Interference Checks : Include controls for non-specific binding (e.g., albumin) and redox activity (e.g., DTT quenching) .

Q. What strategies are effective for incorporating this compound into a theoretical framework for drug discovery?

  • Methodological Answer :

  • Target Prediction : Use molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to hypothesize binding sites .
  • SAR Development : Synthesize analogs with modified pyrrolidine rings (e.g., spirocyclic or fluorinated variants) to map structure-activity relationships .
  • Pathway Analysis : Integrate transcriptomic data (RNA-seq) to identify downstream effects in cellular models .

Q. How can computational methods predict the environmental impact of this compound during disposal?

  • Methodological Answer :

  • QSPR Modeling : Estimate biodegradability (e.g., BIOWIN models) and bioaccumulation (logP calculations) .
  • Toxicity Prediction : Use ECOSAR to simulate aquatic toxicity (LC₅₀ for fish/daphnia) .
  • Degradation Pathways : Simulate hydrolysis/oxidation products via AOPWIN and compare to experimental HPLC-MS data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data between synthetic batches?

  • Methodological Answer :

  • Paramagnetic Screening : Check for residual metal catalysts (e.g., Pd from coupling reactions) using ICP-MS.
  • Solvent Artifact Identification : Compare spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) to detect conformational exchange broadening .

Experimental Design Tables

Parameter Optimized Condition Validation Method
Reaction Temperature150°C (glycerin bath)TLC (Rf = 0.5 in 3:1 hexane:EA)
SolventDMF¹H NMR (δ 2.5–3.0 ppm for DMF protons)
PurificationEthyl acetate extractionElemental analysis (%N)

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